Cesium oxalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

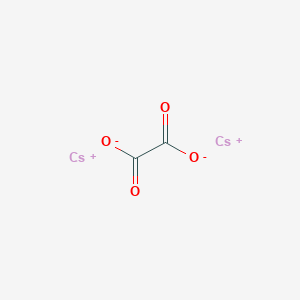

3D Structure of Parent

Properties

IUPAC Name |

dicesium;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2Cs/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQUOWMMDQTGCX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2C2O4, C2Cs2O4 | |

| Record name | caesium oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Caesium_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336476 | |

| Record name | Ethanedioic acid cesium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index], White powder; [Sigma-Aldrich MSDS], Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Cerous oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cesium oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cerium(III) oxalate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-42-4, 1068-63-9 | |

| Record name | Cerium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid cesium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicesium oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris[oxalate(2-)]dicerium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAESIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB9QB78M28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cesium oxalate chemical formula and structure

An In-Depth Technical Guide to Cesium Oxalate (B1200264)

Introduction

Cesium oxalate (Cs₂C₂O₄) is an inorganic salt formed between cesium cations and the oxalate anion.[1] It is a white, crystalline solid that exhibits high solubility in water.[2][3] This compound serves as a significant reagent in various fields, including analytical chemistry, materials science, and notably, in pharmaceutical research and drug development.[2] Its utility in organic synthesis, particularly as a precursor for generating alkyl radicals, has positioned it as a valuable tool for medicinal chemists. This guide provides a comprehensive overview of this compound, detailing its chemical properties, structure, synthesis protocols, and applications relevant to the scientific community.

Chemical Formula and Structure

The chemical formula for this compound is Cs₂C₂O₄.[1][4] It consists of two cesium ions (Cs⁺) and one oxalate anion (C₂O₄²⁻). The oxalate anion is a dianion with a planar structure, comprising two carbon atoms single-bonded to each other, with each carbon also double-bonded to one oxygen atom and single-bonded to another oxygen atom that carries a negative charge. These negatively charged oxygen atoms form ionic bonds with the two positively charged cesium cations.

Caption: Ionic structure of this compound.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | Cs₂C₂O₄ | [1][4] |

| IUPAC Name | Dithis compound | [1][4] |

| Molar Mass | 353.83 g/mol | [1] |

| Appearance | White crystalline powder | [3][4] |

| Solubility in Water | 76 g / 100 mL at 25 °C | [1] |

| CAS Number | 1068-63-9 | [1][4] |

| EC Number | 213-950-8 | [1] |

| Stability | Stable in air. Incompatible with strong acids and oxidizing agents. | [3][5] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods. Two common laboratory-scale protocols are detailed below.

A. Synthesis from Cesium Carbonate and Oxalic Acid

This method involves the reaction of cesium carbonate with oxalic acid in an aqueous solution, yielding this compound monohydrate.[1]

Caption: Workflow for this compound synthesis.

Methodology:

-

Reactant Preparation: Prepare stoichiometric amounts of cesium carbonate (Cs₂CO₃) and oxalic acid dihydrate (H₂C₂O₄·2H₂O).

-

Dissolution: Dissolve the cesium carbonate in a minimal amount of deionized water. In a separate vessel, dissolve the oxalic acid dihydrate in deionized water.

-

Reaction: Slowly add the oxalic acid solution to the cesium carbonate solution while stirring. Effervescence will be observed due to the release of carbon dioxide (CO₂).

-

Precipitation: Continue stirring until the reaction is complete and a white precipitate of this compound monohydrate (Cs₂C₂O₄·H₂O) forms.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with small portions of cold deionized water to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified this compound monohydrate in a vacuum oven at a low temperature to remove water.

B. Synthesis from Cesium Carbonate and Carbon Monoxide

A high-temperature synthesis route involves passing carbon monoxide over cesium carbonate.[1]

Reaction: Cs₂CO₃ + CO → Cs₂C₂O₄

Methodology:

-

Setup: Place cesium carbonate in a tube furnace capable of reaching 380 °C.

-

Reaction Conditions: Heat the cesium carbonate to 380 °C under a continuous flow of carbon monoxide (CO) gas.

-

Conversion: Maintain the temperature and gas flow for a sufficient duration to ensure complete conversion to this compound.

-

Cooling and Collection: Cool the reactor to room temperature under an inert atmosphere (e.g., nitrogen or argon) before collecting the this compound product. This method is noted to be characteristic of cesium carbonate, as other alkali carbonates do not readily undergo this transformation.[1]

Application in Radical Deoxychlorination

Cesium oxalates derived from alcohols serve as effective precursors for alkyl radicals under photoredox catalysis. This has significant applications in drug development for creating complex molecular scaffolds.[6] A general protocol for the synthesis of alkyl chlorides from alcohols via cesium oxalates is described.[6]

Methodology:

-

Formation of this compound Precursor: The starting alcohol is first converted to its corresponding this compound salt. These alkyl cesium oxalates are often bench-stable and easy to handle.[7]

-

Reaction Setup: In a reaction vessel, combine the alkyl this compound substrate, a photocatalyst (e.g., an iridium or ruthenium complex), and a chlorine source.

-

Photocatalysis: Irradiate the reaction mixture with visible light (e.g., a blue LED). The photocatalyst, upon excitation, engages in a single-electron transfer (SET) with the oxalate, leading to its decarboxylation and the formation of an alkyl radical.

-

Chlorination: The generated alkyl radical reacts with the chlorine source to form the desired alkyl chloride product.

-

Workup and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography. This method is particularly useful for synthesizing hindered secondary and tertiary alkyl chlorides, which can be challenging to prepare using traditional nucleophilic substitution reactions.[6]

Applications in Research and Drug Development

This compound is a versatile compound with growing importance in the pharmaceutical and materials science sectors.

-

Drug Formulation and Delivery: this compound is explored for its potential in drug formulation to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[2] Its ability to form stable complexes can be leveraged for creating controlled-release drug delivery systems.[2]

-

Organic Synthesis: As detailed in the experimental protocol, cesium oxalates are excellent precursors for generating alkyl radicals.[7][8] This reactivity is exploited in carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of complex molecules and the creation of quaternary carbon centers, which are common motifs in drug candidates.[7]

-

Materials Science: The compound is used in the synthesis of advanced cesium-based materials for electronics and sensors.[2] It is also utilized in the production of scintillation materials for radiation detection in medical imaging and nuclear safety applications.[2]

-

Analytical Chemistry: It serves as a reagent for the quantitative analysis of cesium.[2]

References

- 1. Caesium oxalate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. Caesium oxalate | C2Cs2O4 | CID 13628982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1068-63-9 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of cesium oxalate

An In-depth Technical Guide to the Physical and Chemical Properties of Cesium Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium oxalate (Cs₂C₂O₄) is an inorganic salt composed of two cesium cations (Cs⁺) and one oxalate anion (C₂O₄²⁻).[1] It serves as a versatile and valuable compound in various scientific domains, from analytical chemistry and materials science to advanced organic synthesis.[2] Its utility is noted in the preparation of other cesium compounds, the development of advanced materials, and as a stable precursor for generating radicals in photoredox catalysis.[2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications.

Physical and Chemical Properties

This compound is a white, crystalline, odorless solid.[1][5][6] It is generally stable under standard ambient conditions.[7] While some sources describe it as insoluble, quantitative data indicates significant solubility in water.[1][8]

Tabulated Physical Properties

The key physical and chemical identifiers for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂Cs₂O₄ | [1][5][9] |

| Molecular Weight | 353.83 g/mol | [5][8] |

| Appearance | White crystalline powder/solid | [1][2][5][8] |

| Solubility in Water | 76 g / 100 mL (at 25 °C) | [1] |

| Melting Point | Not Applicable (Decomposes) | [8] |

| Density | No data available | [7][8] |

| CAS Number | 1068-63-9 | [1][5][7] |

| EC Number | 213-950-8 | [1][5][8] |

Crystal Structure

The oxalate anion can adopt different conformations. While it is often planar when chelated to a metal center, in solid this compound (Cs₂C₂O₄), the anion exists in a nonplanar, staggered conformation.[10] The dihedral angle between the two O-C-C-O planes is approximately 81(1)°, giving the anion a structure with roughly D₂d symmetry.[10]

Chemical Properties and Reactivity

This compound exhibits reactivity typical of an alkali metal salt of a dicarboxylic acid. It is incompatible with strong acids and strong oxidizing agents.[3][11]

Thermal Decomposition

Upon heating, this compound undergoes thermal decomposition, reducing back to cesium carbonate (Cs₂CO₃) and releasing carbon monoxide (CO).[1]

Reaction: Cs₂C₂O₄ (s) → Cs₂CO₃ (s) + CO (g)

Formation of Double Salts

This compound can participate in the formation of double salts and coordination compounds.[1] The oxalate anion can act as a bidentate ligand, forming a five-membered ring with a metal center.[10] Examples include cesium bis(oxalato)borate (Cs[B(C₂O₄)₂]) and double neptunium(V) this compound (CsNpO₂C₂O₄·nH₂O).[1][12]

Use in Radical Chemistry

A significant application of this compound derivatives is in visible light photoredox catalysis for the generation of alkyl radicals from alcohols.[4][13] Alkyl cesium oxalates, which are bench-stable and easy to handle, can undergo one-electron oxidation by a photocatalyst.[4][13] This process generates a carboxylate radical that subsequently eliminates two molecules of CO₂ to yield the desired alkyl radical intermediate.[14] This reactivity has been harnessed for various transformations, including deoxychlorination and the formation of quaternary carbon centers.[4][15]

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The choice of method may depend on the desired purity, scale, and available starting materials.

Synthesis from Cesium Carbonate and Oxalic Acid

This is a straightforward acid-base neutralization reaction performed in an aqueous solution.

Methodology:

-

Dissolve a molar equivalent of cesium carbonate (Cs₂CO₃) in deionized water.

-

In a separate vessel, dissolve one molar equivalent of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water.

-

Slowly add the oxalic acid solution to the cesium carbonate solution with constant stirring. Effervescence (release of CO₂) will be observed.

-

Continue stirring until the gas evolution ceases.

-

The resulting solution contains this compound monohydrate (Cs₂C₂O₄·H₂O).

-

The product can be isolated by evaporating the water. The resulting solid can be filtered, washed with a small amount of cold deionized water, and dried under vacuum.

Reaction: Cs₂CO₃ + H₂C₂O₄·2H₂O → Cs₂C₂O₄·H₂O + CO₂ + 2 H₂O[1]

High-Temperature Synthesis from Cesium Carbonate

This method involves the reaction of cesium carbonate with carbon monoxide at elevated temperatures and is noted to be characteristic of cesium carbonate, as other alkali carbonates do not readily undergo this transformation.[1][16]

Methodology:

-

Place dry cesium carbonate (Cs₂CO₃) in a suitable high-temperature reactor.

-

Pass a mixture of carbon monoxide (CO) and carbon dioxide (CO₂) over the cesium carbonate.

-

Heat the reactor to 380 °C.[1]

-

Maintain the reaction conditions until the conversion to this compound (Cs₂C₂O₄) is complete.

-

Cool the reactor and recover the solid product.

Reaction: Cs₂CO₃ + CO → Cs₂C₂O₄[1]

Synthesis of Alkyl Cesium Oxalates for Radical Chemistry

This protocol is used to activate tertiary alcohols for radical generation.[13]

Methodology:

-

Acylate the desired tertiary alcohol with methyl chlorooxoacetate. This intermediate is typically stable enough for purification by silica (B1680970) column chromatography.

-

Perform an in situ hydrolysis of the resulting tert-alkyl methyl oxalate using aqueous cesium hydroxide (B78521) (CsOH).

-

This one-pot procedure allows for the isolation of the pure alkyl this compound, often in high yield, without the need for chromatography.[13]

Applications

This compound's unique properties make it valuable in several areas of research and development.

-

Analytical Chemistry : It is used as a laboratory reagent and for preparing other cesium compounds.[2][3] It can also serve as a standard for the quantitative analysis of cesium.[2]

-

Materials Science : The compound is utilized in the synthesis of cesium-based materials, which have applications in advanced electronic devices, optical glass, and sensors.[2][3]

-

Organic Synthesis : As detailed, alkyl cesium oxalates are stable, easily handled precursors for generating alkyl radicals under mild photoredox conditions, enabling the synthesis of complex molecules.[4][13]

-

Pharmaceutical Research : There is interest in using this compound in drug formulation and delivery systems due to its potential to enhance drug solubility and bioavailability.[2]

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin.[5][7] It is irritating to the eyes and skin and may cause burns.[3][5]

-

Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[1][5]

-

Precautionary Measures : Use in a well-ventilated area or under a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid creating dust.[17]

-

Storage : Store in a tightly closed container in a dry place.[7]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

References

- 1. Caesium oxalate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caesium oxalate | C2Cs2O4 | CID 13628982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. americanelements.com [americanelements.com]

- 9. 18365-41-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Oxalate - Wikipedia [en.wikipedia.org]

- 11. This compound | 1068-63-9 [chemicalbook.com]

- 12. pleiades.online [pleiades.online]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. chemicalbook.com [chemicalbook.com]

Solubility Profile of Cesium Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of cesium oxalate's solubility in water and various organic solvents. The information is compiled from a variety of sources to assist researchers and professionals in laboratory and development settings. However, it is critical to note that there are significant discrepancies in the reported solubility data for cesium oxalate (B1200264) in water, necessitating careful consideration and potentially independent verification for critical applications.

Core Properties of this compound

This compound (Cs₂C₂O₄) is the cesium salt of oxalic acid. It exists as a white crystalline powder. This compound is utilized in various chemical applications, including as a reagent in analytical chemistry and in the synthesis of other cesium compounds.[1]

Aqueous Solubility

The solubility of this compound in water is a subject of conflicting reports in scientific literature and commercial documentation. While several sources describe it as "easily soluble"[2] or "highly soluble"[1], others conversely state that it is "highly insoluble".[3] One quantitative measurement indicates a high solubility of 76 g/100 mL at 25 °C .[4] This value suggests that this compound is indeed very soluble in water under standard conditions.

Due to these conflicting accounts, it is strongly recommended that researchers independently verify the aqueous solubility of this compound for their specific applications, particularly where precise concentration is crucial.

Currently, there is no available data on the temperature-dependent solubility of this compound in water.

Organic Solvent Solubility

Quantitative data on the solubility of this compound in organic solvents is scarce. One study investigating the solubility of various cesium salts in dimethylformamide (DMF) found that most have limited solubility, generally less than 2 mg/mL, in the pure solvent.[5] While this study did not specifically report data for this compound, it provides a general indication that its solubility in neat DMF is likely to be low. There is no readily available information regarding its solubility in other common organic solvents such as alcohols, ethers, ketones, or hydrocarbons.

Summary of Solubility Data

The following table summarizes the available, albeit conflicting, solubility data for this compound.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 25 | 76 g/100 mL | [4] This is the only quantitative value found, suggesting high solubility. |

| Water | Not Specified | "Easily soluble" / "Highly soluble" | [1][2] Qualitative descriptions indicating good solubility. |

| Water | Not Specified | "Highly insoluble" | [3][6] Contradictory qualitative description. |

| Dimethylformamide (DMF) | Not Specified | Likely < 2 mg/mL | [5] Based on a study of common cesium salts; specific data for this compound is not available. |

| Other Organic Solvents | Not Specified | No Data Available | No quantitative or qualitative data was found for other common organic solvents. |

Experimental Protocol: Determination of Aqueous Solubility as a Function of Temperature

For researchers needing to resolve the discrepancies in aqueous solubility or to determine the solubility at various temperatures, the following is a generalized experimental protocol. This method is based on the principle of creating saturated solutions at different temperatures and determining the concentration of the dissolved solute.[7][8][9]

Materials and Equipment:

-

This compound

-

Distilled or deionized water

-

Jacketed glass vessel with a stirrer

-

Temperature-controlled water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Drying oven

-

Evaporating dishes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of distilled water in the jacketed glass vessel.

-

Set the temperature-controlled water bath to the desired temperature.

-

Stir the mixture vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated pipette to prevent crystallization upon cooling.

-

Immediately filter the collected sample through a pre-heated filter to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered, saturated solution to the evaporating dish and record the exact volume.

-

Carefully evaporate the solvent in a drying oven at a suitable temperature (e.g., 105-110 °C) until a constant weight of the dried this compound is achieved.

-

Allow the evaporating dish to cool in a desiccator before re-weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility in grams per 100 g of water or other desired units.

-

-

Temperature Variation:

-

Repeat the procedure at various temperatures to construct a solubility curve.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the aqueous solubility of this compound.

Conclusion

The solubility of this compound is not well-documented, with conflicting reports on its behavior in water and a lack of data for organic solvents. For applications where solubility is a critical parameter, it is imperative for researchers to perform independent verification. The provided experimental protocol offers a reliable method for determining the aqueous solubility of this compound as a function of temperature. Further research is needed to provide a definitive and comprehensive solubility profile for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. americanelements.com [americanelements.com]

- 4. Caesium oxalate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. materials.alfachemic.com [materials.alfachemic.com]

- 7. fountainheadpress.com [fountainheadpress.com]

- 8. scribd.com [scribd.com]

- 9. vernier.com [vernier.com]

A Comprehensive Technical Guide to Cesium Oxalate: Molar Mass, Density, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of cesium oxalate (B1200264), with a focus on its molar mass and density. It is designed to be a valuable resource for professionals in research, science, and drug development, offering detailed experimental protocols and insights into its applications.

Physicochemical Properties of Cesium Oxalate

This compound (Cs₂C₂O₄) is an inorganic salt that has garnered significant interest across various scientific disciplines. A clear understanding of its fundamental properties is crucial for its effective application.

Molar Mass and Density

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | Cs₂C₂O₄ | [1] |

| Molar Mass | 353.83 g/mol | [2] |

| Appearance | White solid | [1] |

| Solubility in Water | 76 g/100 mL (at 25 °C) | [1] |

| Density | Not available in literature; can be determined experimentally. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its density are outlined below. These protocols are foundational for researchers working with this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are described here.

Method 1: Reaction of Cesium Carbonate with Oxalic Acid

This method involves the reaction of cesium carbonate with oxalic acid in an aqueous solution.

-

Materials: Cesium carbonate (Cs₂CO₃), Oxalic acid dihydrate (H₂C₂O₄·2H₂O), Distilled water.

-

Procedure:

-

Dissolve a known quantity of cesium carbonate in distilled water.

-

Separately, prepare a stoichiometric equivalent solution of oxalic acid dihydrate in distilled water.

-

Slowly add the oxalic acid solution to the cesium carbonate solution while stirring continuously. Effervescence will be observed due to the release of carbon dioxide.

-

Continue stirring for a sufficient period to ensure the reaction goes to completion.

-

The resulting solution contains aqueous this compound. To obtain the solid form, the water can be evaporated. For the monohydrate form, the reaction is: Cs₂CO₃ + H₂C₂O₄·2H₂O → Cs₂C₂O₄·H₂O + CO₂ + 2H₂O.[1]

-

Method 2: High-Temperature Reaction with Carbon Monoxide and Carbon Dioxide

This method involves passing carbon monoxide and carbon dioxide over cesium carbonate at elevated temperatures.[1]

-

Materials: Cesium carbonate (Cs₂CO₃), Carbon monoxide (CO) gas, Carbon dioxide (CO₂) gas.

-

Apparatus: A tube furnace capable of reaching 380 °C, gas flow controllers.

-

Procedure:

-

Place a known amount of cesium carbonate in a suitable reaction vessel within the tube furnace.

-

Heat the furnace to 380 °C.

-

Once the temperature is stable, pass a controlled flow of carbon monoxide and carbon dioxide over the cesium carbonate.

-

The reaction that occurs is: Cs₂CO₃ + CO → Cs₂C₂O₄.[1] This reaction is noted to be characteristic of cesium carbonate, as other alkali carbonates do not readily undergo this transformation.[1]

-

Density Determination by Gas Pycnometry

Gas pycnometry is a non-destructive technique used to determine the skeletal density of a solid powder by measuring the volume of the solid.[3][4] Helium is often the gas of choice due to its inert nature and small atomic size.[3]

-

Principle: The method is based on Boyle's Law, which relates pressure and volume. The volume of the solid is determined by measuring the pressure change of a known volume of gas when it is allowed to expand into a chamber containing the sample.[3]

-

Apparatus: A gas pycnometer, an analytical balance.

-

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and free of contaminants. For porous materials, external preparation such as heating under vacuum may be necessary to remove adsorbed gases.[5]

-

Mass Measurement: Accurately weigh the this compound sample using an analytical balance.

-

Calibration: Calibrate the gas pycnometer using a standard sphere of known volume.

-

Sample Analysis:

-

Place the weighed this compound sample into the sample chamber of the pycnometer.

-

Seal the chamber and purge it with the analysis gas (e.g., helium) to remove air and moisture.

-

Pressurize the reference chamber to a known pressure.

-

Open the valve connecting the reference chamber to the sample chamber, allowing the gas to expand.

-

Measure the final equilibrium pressure.

-

-

Calculation: The instrument's software typically calculates the volume of the sample based on the pressure difference. The density is then calculated using the formula: Density = Mass / Volume.

-

Repeatability: Perform multiple measurements to ensure the reproducibility of the results.[6]

-

Applications in Research and Development

This compound serves as a versatile reagent in various fields, including materials science, analytical chemistry, and pharmaceutical development.[7]

Role in Photoredox Catalysis

A significant application of this compound is in visible light photoredox catalysis, particularly for the generation of alkyl radicals from alcohols.[8] This methodology allows for the formation of quaternary carbon centers, which are important structural motifs in many drug molecules.

The general pathway involves the activation of an alcohol to form a this compound salt. This salt, upon exposure to visible light in the presence of a photocatalyst, undergoes a single-electron transfer to generate a carboxylate radical. This radical then rapidly decarboxylates to produce an alkyl radical, which can participate in various carbon-carbon bond-forming reactions.[8][9]

References

- 1. Caesium oxalate - Wikipedia [en.wikipedia.org]

- 2. 草酸铯 ≥99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 3. measurlabs.com [measurlabs.com]

- 4. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 5. micromeritics.com [micromeritics.com]

- 6. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Cesium Oxalate: A Technical Guide for Researchers

Cesium oxalate (B1200264) (Cs₂C₂O₄) is an inorganic salt that is gaining traction in various scientific fields, from organic synthesis to materials science. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, and applications is crucial for leveraging its unique characteristics. This technical guide provides an in-depth overview of cesium oxalate, with a focus on its identification, synthesis, and key applications, including detailed experimental protocols and relevant biological signaling pathways.

Identification and Chemical Properties

The primary identifier for anhydrous this compound is CAS Number 1068-63-9 .[1][2][3][4][5] It is important to note that the CAS Number 18365-41-8 is also frequently associated with this compound and is often listed as a synonym.[6][7] The monohydrate form of this compound has the CAS Number 16799-57-8.

Below is a summary of the key chemical and physical properties of this compound:

| Property | Value | Reference(s) |

| Chemical Formula | Cs₂C₂O₄ | [6] |

| Molecular Weight | 353.83 g/mol | [4][6] |

| Appearance | White powder/solid | [6][8] |

| Solubility in Water | 76 g/100 mL at 25 °C | [9] |

| EC Number | 213-950-8 | [4] |

| InChI Key | HEQUOWMMDQTGCX-UHFFFAOYSA-L | [4] |

| SMILES | [Cs+].[Cs+].[O-]C(=O)C([O-])=O | [4] |

Synthesis of this compound

This compound can be synthesized through various methods. Two common laboratory-scale procedures are detailed below.

Experimental Protocol 1: Synthesis from Cesium Carbonate and Oxalic Acid

This method involves the reaction of cesium carbonate with oxalic acid in an aqueous solution.[9]

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of cesium carbonate in deionized water in a reaction vessel.

-

Separately, prepare a saturated aqueous solution of oxalic acid dihydrate.

-

Slowly add the oxalic acid solution to the cesium carbonate solution while stirring continuously. Carbon dioxide gas will evolve.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

The resulting product, this compound monohydrate, can be isolated by evaporation of the water. The reaction is as follows: Cs₂CO₃ + H₂C₂O₄·2H₂O → Cs₂C₂O₄·H₂O + CO₂ + 2H₂O.[9]

Experimental Protocol 2: Synthesis from Cesium Carbonate, CO₂, and H₂

A patented method describes the synthesis of this compound from cesium carbonate using carbon dioxide and hydrogen gas at elevated temperature and pressure.[10]

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Carbon dioxide (CO₂) gas

-

Hydrogen (H₂) gas

-

Methanol (for subsequent conversion, if desired)

Procedure:

-

Add 500 mg (0.15 mmol) of cesium carbonate to a 100 mL Parr reactor within a glove box.

-

Charge the reactor with CO₂ gas to a pressure of 35 bar (3.5 MPa) and H₂ gas to a pressure of 1 bar (0.1 MPa).

-

Heat the mixture to 325 °C and stir for 1-2 hours.

-

Cool the reactor to room temperature and then depressurize.

-

The resulting reaction mixture will contain this compound, along with cesium formate (B1220265) and cesium bicarbonate. Further purification steps may be required depending on the desired purity.

Applications in Organic Synthesis: Radical Deoxychlorination

A significant application of this compound in modern organic synthesis is as a precursor for the radical deoxychlorination of alcohols. This method provides a valuable alternative to traditional deoxychlorination reactions that proceed through heterolytic mechanisms.

Experimental Protocol: Radical Deoxychlorination of a Tertiary Alcohol

The following is a general procedure adapted from the work of Su, J. Y., et al. (2018) for the radical deoxychlorination of a tertiary alcohol.

Materials:

-

Tertiary alcohol-derived this compound

-

Ethyl trichloroacetate (B1195264) (ETCA) as the chlorine source

-

Photocatalyst (e.g., an iridium-based catalyst, though some reactions can proceed without it)

-

Solvent (e.g., 1,4-dioxane)

-

Blue LED lamp for irradiation

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a nitrogen-filled glovebox, add the this compound derivative of the tertiary alcohol (1.1 equivalents) to an oven-dried reaction vial equipped with a stir bar.

-

Add the photocatalyst, if required.

-

Add the solvent (e.g., 1,4-dioxane) to the vial.

-

Add ethyl trichloroacetate (1.0 equivalent) to the reaction mixture.

-

Seal the vial and remove it from the glovebox.

-

Place the vial in a photoreactor equipped with a blue LED lamp and a cooling fan to maintain a constant temperature (e.g., 27 °C).

-

Irradiate the reaction mixture with the blue LED light for 4 hours for tertiary alcohol-derived oxalates (24 hours for secondary).

-

After the reaction is complete, quench the reaction and perform a workup, typically involving extraction with an organic solvent (e.g., diethyl ether), drying of the organic phase, and removal of the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel chromatography to obtain the desired alkyl chloride.

Potential Applications in Drug Development and Biological Interactions

While specific applications of this compound in drug formulations are still emerging, it is being explored for its potential to enhance the solubility and bioavailability of therapeutic agents. The oxalate moiety itself is known to interact with biological systems.

Oxalate-Induced Cellular Signaling Pathways

Oxalate has been shown to induce cellular stress and activate specific signaling pathways in renal epithelial cells, which is of interest to researchers in nephrology and drug-induced nephrotoxicity. Exposure to oxalate can lead to the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways. These pathways are involved in cellular responses to stress, inflammation, and apoptosis.

Safety Information

This compound is classified as harmful if swallowed or in contact with skin.[4][6] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[4] It should be stored in a tightly closed container in a dry, well-ventilated place. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. Radical Deoxychlorination of Cesium Oxalates for the Synthesis of Alkyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nanocrystals and nanosuspensions: an exploration from classic formulations to advanced drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hepatochem.com [hepatochem.com]

- 6. Frontiers | Escitalopram oxalate-loaded chitosan nanoparticle in situ gel formulation intended for direct nose-to-brain delivery: in vitro, ex vivo, and in vivo pharmacokinetic evaluation [frontiersin.org]

- 7. (PDF) Radical Deoxychlorination of Cesium Oxalates for the [research.amanote.com]

- 8. ROS Responsive Cerium Oxide Biomimetic Nanoparticles Alleviates Calcium Oxalate Crystals Induced Kidney Injury via Suppressing Oxidative Stress and M1 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Formation and Properties of Cesium Oxalate Double Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, properties, and potential applications of cesium oxalate (B1200264) double salts. The information is curated for professionals in research and development, with a focus on materials science and potential avenues in drug delivery systems.

Introduction to Cesium Oxalate and Its Double Salts

This compound (Cs₂C₂O₄) is the cesium salt of oxalic acid, a compound that has garnered interest for its high solubility in water and its ability to form stable complexes.[1] These characteristics make it a valuable precursor in the synthesis of various cesium-containing materials.[1]

A significant area of interest is the formation of this compound double salts. These compounds incorporate a second metal cation into the crystal lattice, often a transition metal or a rare earth element. The oxalate anion typically acts as a bridging ligand, forming complex polynuclear structures. The general formula for such compounds can be represented as CsₓMᵧ(C₂O₄)z·nH₂O, where 'M' is a metal cation. These double salts exhibit unique properties distinct from their parent single-salt constituents, particularly in terms of thermal stability, crystal structure, and potential for functional applications.

Formation and Synthesis of this compound Double Salts

The synthesis of this compound double salts can be achieved through various methods, with hydrothermal and gel diffusion techniques being particularly effective for producing high-quality single crystals.

Synthesis of this compound (Precursor)

Several methods have been reported for the synthesis of the precursor, this compound:

-

Reaction of Cesium Carbonate with Oxalic Acid: A straightforward method involves the reaction of cesium carbonate with oxalic acid in an aqueous solution.[2] Cs₂CO₃ + H₂C₂O₄·2H₂O → Cs₂C₂O₄·H₂O + CO₂ + 2H₂O

-

From Cesium Carbonate and Carbon Monoxide/Dioxide: this compound can also be prepared by passing carbon monoxide and carbon dioxide over cesium carbonate at elevated temperatures (e.g., 380 °C).[2] Another variation involves reacting cesium carbonate with a mixture of carbon dioxide and hydrogen under pressure.[3]

Synthesis of Cesium Rare Earth Oxalate Double Salts

The formation of double salts with rare earth elements (lanthanides, Ln) is well-documented.

This protocol is adapted from methodologies for the synthesis of lanthanide oxalate complexes.

-

Precursor Preparation:

-

Prepare an aqueous solution of the desired lanthanide salt (e.g., Ce(NO₃)₃·6H₂O).

-

Prepare an aqueous solution of this compound (Cs₂C₂O₄).

-

Prepare an aqueous solution of oxalic acid (H₂C₂O₄).

-

-

Reaction Mixture:

-

In a Teflon-lined stainless steel autoclave, combine the solutions in a stoichiometric ratio appropriate for the target double salt (e.g., a 1:1 molar ratio of Cs⁺ to Ln³⁺).

-

Adjust the pH of the solution, if necessary, using a dilute acid or base. The pH can influence the final crystal structure.

-

-

Hydrothermal Reaction:

-

Product Recovery:

-

Allow the autoclave to cool to room temperature naturally. Caution: Do not open the autoclave while it is hot and under pressure.

-

Open the autoclave and collect the crystalline product by filtration or centrifugation.

-

Wash the crystals several times with deionized water to remove any unreacted precursors, followed by a final wash with ethanol (B145695) to aid in drying.

-

Dry the crystals in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.

-

Synthesis of Cesium Transition Metal Oxalate Double Salts

While less common in the literature, examples of cesium transition metal oxalate double salts exist, such as those involving chromium. The synthesis principles are similar to those for the rare earth double salts, often involving the reaction of a cesium salt, a transition metal salt, and an oxalate source in an aqueous medium.

Properties of this compound Double Salts

The properties of this compound double salts are largely dictated by the nature of the second metal cation and the coordination environment of the oxalate ligand.

Physical and Chemical Properties

-

Solubility: this compound is highly soluble in water, with a reported solubility of 76 g/100 mL at 25°C.[2] However, the formation of double salts, particularly with rare earth elements, often leads to compounds with significantly lower solubility.

-

Crystal Structure: The crystal structures of this compound double salts are complex and varied. X-ray diffraction is the primary technique for their elucidation. For instance, the structure of Cs₂Cr(C₂O₄)₂(H₂O)₄ has been reported. The oxalate anion can adopt various coordination modes, including bidentate and bridging, leading to the formation of one-, two-, or three-dimensional coordination polymers.

Table 1: Crystallographic Data for Selected this compound and Related Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Cs₂C₂O₄ | Monoclinic | P2₁/c | 6.62146 | 11.00379 | 8.61253 | 97.1388 |

Thermal Properties

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial for understanding the thermal stability and decomposition pathways of these salts. The decomposition of metal oxalates typically proceeds in stages:

-

Dehydration: Loss of water molecules of hydration.

-

Decomposition of Oxalate: Breakdown of the oxalate anion to form metal carbonates or oxides, with the release of carbon monoxide and/or carbon dioxide.

-

Decomposition of Carbonate (if formed): Further decomposition to the metal oxide.

The decomposition temperatures are highly dependent on the metal cation. For instance, the thermal decomposition of cerium oxalate to ceria has been studied, with the dehydration of water molecules occurring at lower temperatures, followed by the decomposition of the oxalate at higher temperatures.

Table 2: Thermal Decomposition Data for a Representative Metal Oxalate (Calcium Oxalate Monohydrate)

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Gaseous Products |

| Dehydration | ~100 - 250 | ~12.3 | H₂O |

| Oxalate Decomposition | ~400 - 500 | ~19.2 | CO |

| Carbonate Decomposition | ~650 - 850 | ~30.1 | CO₂ |

Note: This table is for calcium oxalate and serves as an illustrative example of the multi-step decomposition of metal oxalates. Specific data for a wide range of this compound double salts is needed from further research.

Spectroscopic Properties

Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the oxalate ligand's coordination environment.

-

Infrared Spectroscopy: The key vibrational modes of the oxalate ion are sensitive to its coordination to the metal centers. The positions of the antisymmetric and symmetric C=O stretching bands are particularly informative.

-

Raman Spectroscopy: Raman spectroscopy provides complementary information. For instance, the C-C stretching vibration of the oxalate ligand is typically observed in the Raman spectrum.

Table 3: General FTIR and Raman Peak Assignments for Metal Oxalate Complexes

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Activity |

| ν(C=O) antisymmetric | 1600 - 1700 | IR active |

| ν(C=O) symmetric | 1300 - 1400 | IR active |

| ν(C-C) | 800 - 900 | Raman active |

| δ(O-C=O) | ~800 | IR active |

Note: The exact peak positions can vary significantly depending on the metal cation and the crystal structure.

Experimental Protocols for Characterization

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a low temperature to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software.[5]

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA crucible.

-

Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

-

Data Interpretation: The TGA curve shows the mass loss as a function of temperature, while the DTA curve indicates endothermic or exothermic transitions.

Potential Applications in Drug Development

While the direct application of this compound double salts in drug development is not yet well-established, related fields of research suggest potential avenues for exploration.

Nanoparticle-Based Drug Delivery

Nanoparticles are extensively studied as drug delivery systems to enhance the bioavailability and targeted delivery of therapeutic agents.[6][7] Lanthanide-based nanoparticles, in particular, are of interest for both imaging and therapy (theranostics).[8][9]

Given that cesium rare earth oxalate double salts can be synthesized as nanoscale materials, they represent a class of compounds that could potentially be developed into nanocarriers for drugs. The oxalate ligand itself is a component of some biodegradable polymers used in drug delivery.[3]

Signaling Pathways and Therapeutic Mechanisms

The direct involvement of this compound double salts in specific signaling pathways has not been reported. However, cesium salts, primarily cesium chloride, have been investigated in the context of "high pH therapy" for cancer, a controversial approach with limited scientific backing.[10][11] The proposed mechanism involves altering the intracellular pH of tumor cells.[12] Research into lanthanide nanoparticles has shown their potential in various therapeutic strategies, including photodynamic and photothermal therapy.[8]

The development of cesium lanthanide oxalate nanoparticles could potentially combine the properties of both components, offering a novel platform for therapeutic interventions. However, extensive research is required to validate these potential applications and to understand the biological interactions and mechanisms of action.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of cesium rare earth oxalate double salts.

Logical Relationships in Potential Drug Delivery Application

Caption: A conceptual pathway for the potential application of cesium lanthanide oxalate nanoparticles in theranostics.

References

- 1. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caesium oxalate - Wikipedia [en.wikipedia.org]

- 3. Biodegradable polyoxalate and copolyoxalate particles for drug-delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Nanoparticles in Drug Delivery: From History to Therapeutic Applications | MDPI [mdpi.com]

- 7. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy [ntno.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Cesium Oxalate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cesium oxalate (B1200264) hydrates, including cesium oxalate monohydrate (Cs₂C₂O₄·H₂O), this compound dihydrate (Cs₂C₂O₄·2H₂O), and cesium hydrogen oxalate (CsHC₂O₄). This document details experimental protocols, presents quantitative data in structured tables, and offers visualizations of the scientific workflows involved.

Synthesis of this compound Hydrates

This compound hydrates can be synthesized through several methods, primarily involving the reaction of a cesium source with oxalic acid or its precursors. The choice of method can influence the resulting hydrate (B1144303) form.

Synthesis of this compound Monohydrate from Cesium Carbonate and Oxalic Acid

A common and straightforward method for the synthesis of this compound monohydrate involves the reaction of cesium carbonate with oxalic acid dihydrate in an aqueous solution.[1]

Experimental Protocol:

-

Reactant Preparation: Dissolve stoichiometric amounts of cesium carbonate (Cs₂CO₃) and oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water separately.

-

Reaction: Slowly add the oxalic acid solution to the cesium carbonate solution with constant stirring. Effervescence will be observed due to the release of carbon dioxide. Reaction: Cs₂CO₃ + H₂C₂O₄·2H₂O → Cs₂C₂O₄·H₂O + CO₂ + 2H₂O[1]

-

Crystallization: Concentrate the resulting solution by gentle heating to induce crystallization.

-

Purification: The crystals can be purified by recrystallization from deionized water.

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent.

Synthesis of this compound from Cesium Carbonate, Carbon Dioxide, and Hydrogen

An alternative route to this compound involves a gas-solid phase reaction using cesium carbonate, carbon dioxide, and hydrogen at elevated temperature and pressure.[2]

Experimental Protocol:

-

Reactant Loading: Place a known amount of cesium carbonate (e.g., 500 mg, 0.15 mmol) into a high-pressure reactor (e.g., 100 mL Parr reactor) within a glove box to ensure an inert atmosphere.[2]

-

Gas Charging: Pressurize the reactor with carbon dioxide (e.g., 35 bar) and hydrogen (e.g., 1 bar).[2]

-

Reaction: Heat the mixture to a specific temperature (e.g., 325 °C) and stir for a designated period (e.g., 1-2 hours).[2]

-

Cooling and Depressurization: Cool the reactor to room temperature and carefully depressurize. The resulting product will be a mixture containing this compound.

-

Purification: Further purification steps, such as solvent extraction and recrystallization, may be necessary to isolate pure this compound.[3]

Synthesis Workflow Diagram

References

Cesium Oxalate: A Comprehensive Technical Guide to its Discovery, History, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium oxalate (B1200264) (Cs₂C₂O₄) is an inorganic salt of cesium and oxalic acid that has garnered significant interest in various scientific fields, including analytical chemistry, materials science, and pharmaceuticals. This technical guide provides an in-depth overview of the discovery and history of cesium oxalate, its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its reaction pathways. The information is presented to be a valuable resource for researchers and professionals working with or interested in this versatile compound.

Introduction

Cesium, the heaviest of the stable alkali metals, was discovered in 1860 by Robert Bunsen and Gustav Kirchhoff through the novel technique of spectroscopy. Following the isolation and characterization of the element, the study of its various salts began. Among these, this compound has emerged as a compound with unique and valuable properties. Its high solubility in water and its role as a precursor in the synthesis of other cesium-containing materials make it a subject of ongoing research and application. This guide will delve into the historical context of its discovery, its key chemical and physical characteristics, and practical methodologies for its preparation and analysis.

Discovery and History

The specific discovery of this compound is not well-documented as a singular event but is understood to be a part of the broader systematic investigation of the salts of the newly discovered element, cesium, in the latter half of the 19th century. Following the discovery of cesium in 1860, chemists of the era began to systematically react the new element and its carbonate or hydroxide (B78521) with various known acids, including oxalic acid, to characterize the resulting salts.

Comprehensive chemical encyclopedias of the late 19th and early 20th centuries, such as Gmelin's Handbuch der anorganischen Chemie, would have been among the first to compile and report the synthesis and properties of this compound. These handbooks served as the primary reference sources for inorganic compounds, and the inclusion of this compound would have followed the systematic study of cesium and its reactivity. Early synthesis would have likely involved the straightforward reaction of cesium carbonate or cesium hydroxide with an aqueous solution of oxalic acid. More complex, high-temperature synthesis methods were developed much later as industrial and specialized research applications emerged.

Physicochemical Properties of this compound

This compound is a white, crystalline solid. A summary of its key quantitative properties is presented in Table 1. While data for its density and melting point are not consistently reported in the literature, its high solubility in water is a notable characteristic.

Table 1: Quantitative Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Cs₂C₂O₄ | [1] |

| Molar Mass | 353.83 g/mol | [2] |

| Appearance | White solid | [1] |

| Solubility in Water | 76 g/100 mL at 25 °C | [1] |

| Density | Not available | |

| Melting Point | Not available | |

| Thermal Decomposition | Decomposes to Cs₂CO₃ and CO | [1] |

Experimental Protocols

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired purity, scale, and available starting materials.

Synthesis from Cesium Carbonate and Oxalic Acid (Aqueous Method)

This is a common and straightforward laboratory-scale synthesis.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cesium Oxalate from Cesium Carbonate and CO₂

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of cesium oxalate (B1200264) from cesium carbonate and carbon dioxide. The information is intended for use in research and development, particularly within the pharmaceutical and chemical synthesis sectors.

Application and Relevance

Cesium oxalate (Cs₂C₂O₄) is a valuable reagent in various chemical applications. In the pharmaceutical industry, it is explored for its potential role in drug formulation, where it may enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs)[1]. Its utility also extends to organic synthesis, where cesium salts, in general, are recognized for promoting reactions under mild conditions, offering high yields, and enabling the synthesis of complex molecules relevant to drug discovery[2][3]. The synthesis of this compound from cesium carbonate and carbon dioxide, a greenhouse gas, presents a potentially sustainable route to this useful compound.

Synthesis Protocols

Two primary methods for the synthesis of this compound from cesium carbonate and carbon dioxide have been identified from the literature. These methods differ in their co-reactants, with one employing carbon monoxide (CO) and the other utilizing hydrogen (H₂).

Protocol 1: Synthesis of this compound using Cesium Carbonate, Carbon Dioxide, and Carbon Monoxide

This method involves the direct reaction of cesium carbonate with a mixture of carbon dioxide and carbon monoxide at elevated temperature and pressure. It has been reported to achieve high yields of this compound.

Experimental Protocol:

-

Reactor Preparation: A high-pressure autoclave reactor is charged with cesium carbonate (Cs₂CO₃). The reactor should be equipped with a stirrer, a gas inlet, and temperature and pressure controls.

-

Reactant Charging: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.

-

Gas Introduction: Carbon dioxide (CO₂) and carbon monoxide (CO) are introduced into the reactor to the desired partial pressures.

-

Reaction: The reactor is heated to the specified reaction temperature while stirring the contents. The reaction is allowed to proceed for a set duration.

-

Cooling and Depressurization: After the reaction time has elapsed, the reactor is cooled to room temperature, and the pressure is carefully released in a well-ventilated fume hood.

-

Product Isolation: The solid product, this compound, is collected from the reactor. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Synthesis of this compound using Cesium Carbonate, Carbon Dioxide, and Hydrogen

This alternative method utilizes hydrogen gas as a reducing agent in the presence of carbon dioxide. This process can also be performed with the cesium carbonate supported on an inert material like activated carbon to potentially improve reaction rates.

Experimental Protocol:

-

Reactor Preparation: A high-pressure autoclave reactor (e.g., a Parr reactor) is charged with cesium carbonate (Cs₂CO₃) in a glove box to maintain an inert atmosphere[4]. For supported reactions, the cesium carbonate is mixed with a support material such as activated carbon.

-

Reactant Charging: The reactor is sealed.

-

Gas Introduction: Carbon dioxide (CO₂) and hydrogen (H₂) are charged into the reactor to the specified pressures[4].

-

Reaction: The mixture is heated to the reaction temperature and stirred for the designated time[4].

-

Cooling and Depressurization: The reactor is then cooled to room temperature, and the excess gas pressure is safely vented[4].

-

Product Analysis: The resulting reaction mixture, which may contain this compound, cesium formate (B1220265), and unreacted cesium carbonate, is removed from the reactor for analysis and further processing if required[4].

Quantitative Data Summary

The following table summarizes the reaction conditions and corresponding yields for the synthesis of this compound from cesium carbonate as reported in the literature.

| Protocol | Co-reactant | Temperature (°C) | CO₂ Pressure (atm) | Co-reactant Pressure (atm) | Reaction Time (h) | Yield of this compound (%) | Reference |

| 1 | CO | 380 | 110 | 50 | 2 | 90.1 | [5] |

| 1 | CO | 380 | 20 | 110 | Not Specified | Good Yield | [6] |

| 2 | H₂ | 325 | 34.5 | 0.99 | 1-2 | Not specified, product is a mixture | [4] |

| 2 (two-step, on activated carbon) | H₂ then CO | 320 then 380 | 16 then 16 | 16 (H₂) then 16 (CO) | 0.08 then 1 | 43.2 (oxalate fraction 71.8%) | [5] |

Reaction Pathway

The synthesis of this compound from cesium carbonate and CO₂ can proceed through different intermediates depending on the co-reactant used. When hydrogen is used, cesium formate is a key intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Cesium Salts in Organic Synthesis: A Review | Bentham Science [eurekaselect.com]

- 4. Conversion of cesium carbonate to this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Novel synthesis of oxalate from carbon dioxide and carbon monoxide in the presence of caesium carbonate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Cesium Oxalate as a Precursor for Advanced Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cesium oxalate (B1200264) and other metal oxalates as versatile precursors for the synthesis of advanced materials. The protocols detailed below focus on thermal decomposition and hydrothermal synthesis methods, which are widely applicable for producing a range of materials, including metal oxides and nanoparticles. While specific examples for cesium oxalate in inorganic advanced material synthesis are emerging, the principles are well-demonstrated with other metal oxalates, such as cerium oxalate, which will be used as a primary example.

Introduction to Metal Oxalates as Precursors

Metal oxalates are valued as precursors in materials synthesis for several key reasons:

-

Low Decomposition Temperatures: They generally decompose at relatively low temperatures to form metal oxides, carbonates, or metals, which can help in the formation of nanostructured materials with high surface areas.

-

High Purity Products: The decomposition process often yields high-purity materials, as the byproducts (CO and CO2) are gaseous and easily removed.

-

Morphology Control: The morphology of the final material can sometimes be inherited from the oxalate precursor, allowing for a degree of control over the final particle shape and size.

-

Homogeneous Mixed-Metal Oxides: Co-precipitation of multiple metal oxalates can lead to the formation of homogeneous mixed-metal oxide materials at lower temperatures than traditional solid-state methods.

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of cesium carbonate with carbon monoxide and carbon dioxide, or via an aqueous reaction with oxalic acid.[1] A common laboratory-scale synthesis involves the reaction of cesium carbonate with oxalic acid in an aqueous solution.

Experimental Protocol: Synthesis of this compound from Cesium Carbonate

Materials:

-

Cesium Carbonate (Cs₂CO₃)

-

Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

-

Deionized Water

Procedure:

-

Dissolve a stoichiometric amount of cesium carbonate in deionized water in a beaker with stirring.

-

In a separate beaker, dissolve a corresponding stoichiometric amount of oxalic acid dihydrate in deionized water.

-

Slowly add the oxalic acid solution to the cesium carbonate solution while stirring continuously. Effervescence (release of CO₂) will be observed.

-

Continue stirring the solution for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

The resulting this compound solution can be used directly for further synthesis, or the this compound can be isolated by evaporating the water.

Logical Relationship for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Application: Synthesis of Metal Oxide Nanoparticles via Thermal Decomposition

Thermal decomposition of metal oxalate precursors is a common method for producing metal oxide nanoparticles.[2] The process involves heating the oxalate in a controlled atmosphere, leading to its decomposition into the corresponding oxide. Cerium oxalate is an excellent model for this process.

Experimental Protocol: Thermal Decomposition of Cerium Oxalate to Cerium Oxide (CeO₂) Nanoparticles

Materials:

-

Cerium(III) Nitrate (B79036) Hexahydrate (Ce(NO₃)₃·6H₂O)

-

Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

-

Deionized Water

-

Ammonia solution (for pH adjustment, optional)

Procedure: Part 1: Synthesis of Cerium Oxalate Precursor

-

Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate in deionized water.

-

Prepare a 0.1 M solution of oxalic acid dihydrate in deionized water.

-

Slowly add the oxalic acid solution to the cerium nitrate solution with vigorous stirring. A white precipitate of cerium oxalate (Ce₂(C₂O₄)₃·10H₂O) will form immediately.[3]

-

Continue stirring for 1 hour.

-

Filter the precipitate and wash it several times with deionized water and then with ethanol (B145695) to remove any unreacted reagents.

-

Dry the cerium oxalate precipitate in an oven at 80°C for 12 hours.

Part 2: Thermal Decomposition to CeO₂

-

Place the dried cerium oxalate powder in a ceramic crucible.

-

Transfer the crucible to a tube furnace.

-

Heat the sample to the desired temperature (e.g., 400-600°C) under a controlled atmosphere (e.g., air or an inert gas like nitrogen) for a specified duration (e.g., 2-4 hours). The heating rate can also be controlled.

-

After the calcination period, allow the furnace to cool down to room temperature naturally.

-

The resulting powder is nanocrystalline CeO₂.

Experimental Workflow for Thermal Decomposition

Caption: Workflow for metal oxide synthesis via thermal decomposition.

Quantitative Data: Thermal Decomposition of Cerium Oxalate

| Parameter | Value/Range | Resulting Material Property |

| Calcination Temperature | 400 - 800 °C | Crystallite size increases with temperature |

| Calcination Atmosphere | Air | Formation of CeO₂ |

| Heating Rate | 1 - 10 °C/min | Can influence particle size and morphology |

Application: Hydrothermal Synthesis of Nanomaterials

Hydrothermal synthesis is a solution-based method that utilizes elevated temperature and pressure to promote the crystallization of materials. Using metal oxalates as precursors in hydrothermal synthesis can lead to well-controlled nanoparticle morphologies.[3]

Experimental Protocol: Hydrothermal Synthesis of CeO₂ Nanorods

Materials:

-

Cerium Oxalate (prepared as in the previous protocol)

-

Deionized Water

-

Nitric Acid (for pH adjustment)

Procedure:

-

Disperse a known amount of the synthesized cerium oxalate powder in deionized water in a Teflon-lined stainless-steel autoclave.

-

Adjust the pH of the suspension to a desired value (e.g., pH 1-3) using nitric acid.[3]

-